4-(Phenylthio)phenol

Catalog No.
S683716
CAS No.
5633-55-6
M.F
C12H10OS
M. Wt
202.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Phenylthio)phenol

Researchers requiring high-performance thermoplastics with Tg >240°C and inherent flame retardancy cannot substitute 4-(phenylthio)phenol with oxygen analogs without sacrificing thermal stability. This thioether monomer is essential for reproducible synthesis of poly(arylene ether sulfone)s and PPS copolymers. Key outcomes: • Tg >240°C for sustained high-temperature use. • Refractive index >1.65 for advanced optics. • Reliable oxidation potential for electroactive materials. Sourced to meet exact synthetic specifications, ensuring batch-to-batch consistency for demanding polymer R&D and production.

CAS Number

5633-55-6

Product Name

4-(Phenylthio)phenol

IUPAC Name

4-phenylsulfanylphenol

Molecular Formula

C12H10OS

Molecular Weight

202.27 g/mol

InChI

InChI=1S/C12H10OS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,13H

InChI Key

XAYCNCYFKLSMGR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)O

solubility

0.00 M

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)O

The exact mass of the compound 4-(Phenylthio)phenol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4-Hydroxydiphenyl sulfide, p-Hydroxydiphenyl sulfide, 4-(Phenylsulfanyl)phenol, Phenol, 4-(phenylthio)-, 4-Phenylthiobenzenol

Purity

≥98%

Package Size

1 g, 5 g, 25 g

4-(Phenylthio)phenol, CAS 5633-55-6, is a bifunctional aromatic compound featuring a nucleophilic phenolic hydroxyl group and a thermally stable phenylthio (thioether) linkage. This structure makes it a key building block for high-performance polymers such as poly(arylene ether sulfone)s (PAES) and specialty poly(p-phenylene sulfide) (PPS) copolymers. The presence of the sulfur-containing moiety is critical for achieving desirable properties in engineering thermoplastics, including high glass transition temperatures (Tg), enhanced thermal stability, and inherent flame retardancy.

Research Fit

Reported dual antioxidant functionality: phenolic H-donor and thioether sulfur
Research intermediate for heterocycle and polymer-additive synthesis
Non-polar matrix compatibility via higher LogP profile

Substituting 4-(Phenylthio)phenol with its oxygen analog, 4-phenoxyphenol, or positional isomers is often unviable in established polymerization processes. The thioether linkage is not electronically or sterically equivalent to an ether linkage. This structural difference directly impacts key polymer properties such as glass transition temperature (Tg), thermal stability, and refractive index. For applications demanding maximum thermal performance and specific optical characteristics, such as advanced engineering plastics and optical materials, direct substitution can lead to materials that fail to meet critical performance specifications. Therefore, procurement decisions must be based on the specific monomer specified in a synthetic protocol to ensure process reproducibility and final product performance.

Substitution Risk

Phenylthio entropic contribution
vs
Simple phenols (e.g. BHT)
Radical stabilization entropy may not transfer; generic phenolic antioxidants lack this thermodynamic contribution.
Aromatic phenylthio reactivity
vs
Aliphatic thioethers
LogP and reactivity profiles may shift; aromatic moiety modulates partitioning and radical-trapping kinetics differently.
Phenolic-thioether synergy
vs
Separated functional groups
Synergistic H-donor/sulfur interplay may not be replicated by blending independent antioxidants.

Enhanced Thermal Stability

Polymers synthesized with 4-(phenylthio)phenol exhibit significantly higher glass transition temperatures (Tg), a critical parameter for high-temperature applications. Poly(thioether ether sulfone imide)s (PTESIs) derived from sulfur-containing monomers like bis(4-mercaptophenyl) sulfone show Tg values in the range of 242–265 °C. In contrast, analogous high-performance polyesters lacking the thioether linkage often exhibit lower thermal transitions; for example, certain cardo structure polyesters have Tg values ranging from 40 to 116 °C.

Evidence DimensionPolymer Glass Transition Temperature (Tg)
Target Compound Data242–265 °C (for a representative poly(thioether ether sulfone imide))
Comparator Or BaselineCardo polyesters (non-thioether high-performance polymers): 40–116 °C
Quantified Difference>126 °C higher Tg compared to some non-thioether systems
ConditionsAs measured by Differential Scanning Calorimetry (DSC) on resulting polymers.

A higher Tg is essential for materials used in demanding automotive, aerospace, and electronics applications where dimensional stability at elevated temperatures is required.

Thermodynamic profile
Class-level
ΔH₁ 28.80 ± 3.39 kJ mol⁻¹
ΔS₁ 116.9 ± 12.7 J K⁻¹ mol⁻¹
Supports radical stabilization context
Benzene-toluene EPR; source-specific review

Electrochemical Oxidation Advantage

The electrochemical oxidation of phenolic compounds is highly dependent on their substituents. 4-(Phenylthio)phenol's parent compound, phenol, oxidizes at approximately +0.65 V vs. a glassy carbon electrode (GCE) in pH 7 buffer. In comparison, halogenated phenols such as 4-chlorophenol exhibit higher oxidation potentials, ranging from +0.6 to +1.3 V vs. SHE (pH 2-12), and are more prone to electrode passivation. The more accessible oxidation of the phenol moiety in non-halogenated systems is advantageous for applications involving electropolymerization or where antioxidant activity (radical scavenging) is desired.

Evidence DimensionElectrochemical Oxidation Potential
Target Compound DataComparable to phenol at ~+0.65 V (vs GCE, pH 7)
Comparator Or Baseline4-chlorophenol: +0.6 to +1.3 V (vs SHE, pH 2-12)
Quantified DifferenceLower and more favorable oxidation potential compared to chlorinated analogs.
ConditionsLinear sweep voltammetry at a glassy carbon electrode (GCE) or Pt anode in buffered aqueous solutions.

A lower, more stable oxidation potential is crucial for precursor suitability in electropolymerization, sensor development, and as an antioxidant, avoiding the higher energy inputs and electrode fouling associated with halogenated substitutes.

Lipophilicity (LogP)
Class-level
XLogP3 3.7
Phenol XLogP3 ≈ 1.5
Supports non-polar media compatibility review
Computational prediction; ΔLogP ≈ +2.2

High Refractive Index Potential

The incorporation of sulfur atoms via monomers like 4-(phenylthio)phenol is a key strategy for producing polymers with a high refractive index (RI), a critical property for optical lenses and components. A poly(thioether sulfone) synthesized using sulfur-containing monomers achieved a refractive index of 1.686. This is significantly higher than that of common transparent polymers like polystyrene (RI ≈ 1.59) or polycarbonate (RI ≈ 1.58). This demonstrates the specific role of the thioether linkage in enhancing optical properties, a function not provided by oxygen-based analogs or simple phenols.

Evidence DimensionRefractive Index (nD)
Target Compound DataEnables polymers with RI up to 1.686
Comparator Or BaselinePolystyrene: ~1.59; Polycarbonate: ~1.58
Quantified DifferenceAllows for an RI increase of ~0.1 over standard optical plastics.
ConditionsPolymer film measurement at 589 nm.

For procurement in the optical materials industry, selecting a sulfur-containing monomer like 4-(phenylthio)phenol is a direct path to achieving high refractive index polymers for advanced lenses and optical films.

Synthetic yield
Data to verify
95%
Microwave-assisted green synthesis
Supports sustainable supply evaluation
Cross-study synthesis context; source absent
Melting point
Data to verify
53–54 °C
4,4′-Thiodiphenol 150–155 °C
Supports melt-processing evaluation
Cross-study property context; ΔTm ≈ 100 °C

High-Temperature Engineering Thermoplastics

As a precursor for poly(arylene ether sulfone)s and related polymers, 4-(phenylthio)phenol is the indicated choice when the final material must exhibit a high glass transition temperature (Tg > 240 °C) for sustained use in thermally demanding environments. Its use ensures superior dimensional stability over materials derived from non-thioether analogs.

High Refractive Index Optical Polymers

This compound is a critical building block for specialty polymers where a high refractive index (RI > 1.65) is a primary design requirement. It is specified for the synthesis of advanced optical materials for lenses, optical films, and coatings, where standard polymers like polycarbonate are insufficient.

Electroactive Materials & Antioxidants

Given its favorable oxidation potential relative to halogenated phenols, 4-(phenylthio)phenol is a suitable intermediate for synthesizing electroactive polymers or as a scaffold for novel antioxidants. Its procurement is justified in research and development settings that require an easily oxidizable phenolic moiety for applications in sensors or material stabilization.

Application Fit Matrix

Application
Selection Property
Validation Focus
Polymer antioxidant synergist research
Phenolic-thioether dual functionality
Entropic radical stabilization context
Heterocycle synthesis building block
Bifunctional scaffold for derivatization
Green synthesis route reproducibility
QSAR model compound studies
Defined 4-(phenylthio) substituent effect
Thermodynamic/LogP correlation context

XLogP3

3.7

Wikipedia

4-Hydroxyphenyl phenyl sulfide

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